Cas no 1256556-22-5 (2-Tert-butyl-4-morpholinoquinazoline)

2-Tert-butyl-4-morpholinoquinazoline 化学的及び物理的性質
名前と識別子
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- 2-TERT-BUTYL-4-MORPHOLINOQUINAZOLINE
- 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine
- 4-(2-tert-butylquinazolin-4-yl)morpholine
- 2-tert-butyl-4-(morpholin-4-yl)quinazoline
- 1256556-22-5
- 2-Tert-butyl-4-morpholinoquinazoline
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- インチ: 1S/C16H21N3O/c1-16(2,3)15-17-13-7-5-4-6-12(13)14(18-15)19-8-10-20-11-9-19/h4-7H,8-11H2,1-3H3
- InChIKey: QKEXILUDHKJXTO-UHFFFAOYSA-N
- SMILES: O1CCN(C2C3C=CC=CC=3N=C(C(C)(C)C)N=2)CC1
計算された属性
- 精确分子量: 271.168462302g/mol
- 同位素质量: 271.168462302g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 322
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 38.2
2-Tert-butyl-4-morpholinoquinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM206780-1g |
4-(2-(tert-Butyl)quinazolin-4-yl)morpholine |
1256556-22-5 | 97% | 1g |
$547 | 2021-08-04 | |
Chemenu | CM206780-1g |
4-(2-(tert-Butyl)quinazolin-4-yl)morpholine |
1256556-22-5 | 97% | 1g |
$*** | 2023-04-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B44615-10mg |
4-(2-(tert-Butyl)quinazolin-4-yl)morpholine |
1256556-22-5 | 97% | 10mg |
¥840.0 | 2022-10-09 | |
Alichem | A189011441-1g |
2-Tert-butyl-4-morpholinoquinazoline |
1256556-22-5 | 95% | 1g |
$608.40 | 2023-09-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD437739-10mg |
4-(2-(tert-Butyl)quinazolin-4-yl)morpholine |
1256556-22-5 | 97% | 10mg |
¥875.0 | 2022-03-01 |
2-Tert-butyl-4-morpholinoquinazoline 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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6. Book reviews
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8. Back matter
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-Tert-butyl-4-morpholinoquinazolineに関する追加情報
Exploring the Chemistry and Applications of 2-Tert-butyl-4-morpholinoquinazoline (CAS No. 1256556-22-5)
The compound 2-Tert-butyl-4-morpholinoquinazoline (CAS No. 1256556-22-5) is a specialized quinazoline derivative that has garnered significant attention in medicinal chemistry and drug discovery. With its unique structural features, including a tert-butyl group and a morpholine moiety, this molecule serves as a valuable scaffold for designing bioactive compounds. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a pivotal role in targeting signaling pathways involved in various diseases.
In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. The 2-Tert-butyl-4-morpholinoquinazoline structure aligns with this trend, as its quinazoline core is known to interact with ATP-binding sites of kinases. This interaction makes it a promising candidate for modulating enzymatic activity, particularly in oncology research. Studies suggest that derivatives of this compound could be optimized for improved selectivity and potency, addressing challenges like drug resistance and off-target effects.
Beyond its pharmacological potential, CAS No. 1256556-22-5 is also explored in chemical biology for probe development. Its morpholino group enhances solubility and bioavailability, critical factors in drug-like properties. This attribute is especially relevant given the growing focus on fragment-based drug design, where researchers prioritize molecules with balanced physicochemical properties. The compound’s tert-butyl substituent further contributes to steric hindrance, influencing binding affinity and metabolic stability—a hot topic in ADME optimization.
Synthetic routes to 2-Tert-butyl-4-morpholinoquinazoline often involve Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, reflecting broader trends in green chemistry and catalytic efficiency. These methods align with industry efforts to reduce waste and improve atom economy, answering frequent search queries like “sustainable synthesis of heterocycles.” Additionally, computational tools such as molecular docking and QSAR modeling are increasingly applied to predict the behavior of this compound, catering to the rise of AI-driven drug discovery.
The versatility of 1256556-22-5 extends to material science, where its aromatic system and electron-rich morpholine group are investigated for organic semiconductors or ligand design in catalysis. This multidisciplinary appeal underscores its relevance in answering search trends like “quinazoline applications beyond pharma.” As research progresses, collaborations between academia and industry aim to unlock novel uses, ensuring 2-Tert-butyl-4-morpholinoquinazoline remains a compound of interest in both scientific literature and patent landscapes.
In summary, CAS No. 1256556-22-5 exemplifies the intersection of structural ingenuity and functional adaptability. Whether as a kinase inhibitor lead or a building block for advanced materials, its profile meets contemporary demands for innovation. For researchers querying “quinazoline derivatives with morpholine,” this compound offers a compelling case study in molecular design and application diversity.
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